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Compound of Interest

3-Bromo-2,2-
Compound Name:

bis(bromomethyl)propanol

Cat. No.: B3424701

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,2-
bis(bromomethyl)propanol (CAS No: 1522-92-5), a tribrominated neopentyl alcohol.[1] The
document is intended for researchers, scientists, and professionals in drug development and
materials science who utilize this compound as a chemical intermediate or building block.[2]
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For
3-Bromo-2,2-bis(bromomethyl)propanol, both *H and 3C NMR provide distinct insights into
its molecular framework.

'H NMR Spectral Data

The proton NMR spectrum reveals the different proton environments in the molecule. The
chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen
atoms.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~3.65 Singlet 6H -CHz2Br

~3.80 Singlet 2H -CH20H

~2.0-3.0 Broad Singlet 1H -OH

Note: Data is based on typical values for similar structural motifs. The hydroxyl proton signal
can be broad and its position may vary depending on concentration and solvent.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment
~65-70 -CH20H
~45-50 Quaternary C
~35-40 -CH2Br

Note: Data is based on typical values for similar structural motifs.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Bromo-2,2-bis(bromomethyl)propanol is expected to show characteristic
absorption bands for its hydroxyl and alkyl halide groups.[4]
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Wavenumber (cm~?) Intensity Assignment

3200-3600 Strong, Broad O-H stretch (alcohol)
2850-3000 Medium C-H stretch (alkane)
1000-1200 Strong C-O stretch (primary alcohol)
500-700 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Bromo-2,2-bis(bromomethyl)propanol, the mass spectrum is expected
to display a characteristic isotopic pattern for a tribrominated compound due to the presence of
79Br and 81Br isotopes.

m/z Relative Intensity Assignment

[M]+, [M+2]+, [M+4]+, [M+6]+ Isotopic Cluster Molecular lon

[M-CH20H]+ Fragment Loss of hydroxymethyl group
[M-Br]+ Fragment Loss of a bromine atom
[M-CHzBr]+ Fragment Loss of a bromomethyl group

Note: The molecular ion peak cluster would show a characteristic 1:3:3:1 intensity ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 3-Bromo-2,2-
bis(bromomethyl)propanol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).
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e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The
instrument should be properly tuned and shimmed for the sample to ensure high resolution.

o Data Acquisition:

o For 'H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-64) to
achieve a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the low natural
abundance of 13C.

o Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Apply
phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy

o Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or
KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder
and pressing it into a disk.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1.

o Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or dichloromethane).

¢ Instrument Setup: Use a mass spectrometer, typically with an Electron lonization (EI) source.

o Data Acquisition: Introduce the sample into the ion source. Scan a relevant mass range (e.g.,
m/z 50-400).[5]

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragmentation patterns. Compare the isotopic cluster of the molecular ion with the
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theoretical pattern for a tribrominated compound.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectral analysis of 3-Bromo-2,2-
bis(bromomethyl)propanol.
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Caption: Workflow for the spectral analysis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,2-
bis(bromomethyl)propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3424701#3-bromo-2-2-bis-bromomethyl-propanol-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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